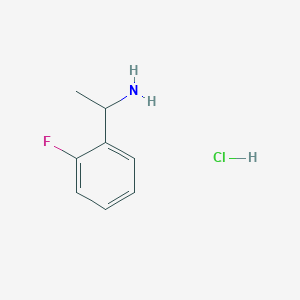1-(2-Fluorophenyl)ethanamine hydrochloride
CAS No.:
Cat. No.: VC16013828
Molecular Formula: C8H11ClFN
Molecular Weight: 175.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H11ClFN |
|---|---|
| Molecular Weight | 175.63 g/mol |
| IUPAC Name | 1-(2-fluorophenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H10FN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H |
| Standard InChI Key | WEZXQPGVPSHAAZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1F)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
1-(2-Fluorophenyl)ethanamine hydrochloride has the molecular formula C₈H₁₁ClFN and a molar mass of 175.63 g/mol. The structure consists of a 2-fluorophenyl group attached to an ethylamine backbone, with a hydrochloride counterion stabilizing the amine group. The fluorine atom at the ortho position of the aromatic ring influences electronic distribution and steric interactions, impacting reactivity and binding affinity .
Table 1: Enantiomer-Specific Identifiers
| Property | (R)-1-(2-Fluorophenyl)ethanamine Hydrochloride | (S)-1-(2-Fluorophenyl)ethanamine Hydrochloride |
|---|---|---|
| CAS Number | 1168139-43-2 | 1332832-14-0 |
| MDL Number | MFCD11101199 | MFCD11865389 |
| SMILES | NC@@HC.[H]Cl | NC@HC.[H]Cl |
| PubChem ID | 45072319 | Not Available |
The (R)-enantiomer’s InChI key is WEZXQPGVPSHAAZ-FYZOBXCZSA-N, confirming its absolute configuration .
Spectroscopic Data
Nuclear magnetic resonance (NMR) analysis of the (R)-enantiomer reveals distinct signals: a triplet for the methyl group (δ 1.35 ppm, J = 6.6 Hz) and aromatic protons between δ 6.98–7.37 ppm . Fourier-transform infrared (FTIR) spectra show N–H stretching vibrations at ~3000 cm⁻¹ and C–F absorption near 1200 cm⁻¹.
Synthesis and Optimization
Reductive Amination Route
The (S)-enantiomer is synthesized via reductive amination of 2-fluorobenzaldehyde with ammonium acetate, followed by chiral resolution. A reported method involves:
Table 2: Synthesis Conditions for (R)-Enantiomer
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfinamide Formation | Ti(OEt)₄, THF, 70°C | 78% |
| Reduction | NaBH₄, −48°C to RT | – |
| Deprotection | HCl in MeOH, 1.5 hours | 62% |
Industrial-Scale Production
Industrial processes employ continuous flow reactors to enhance efficiency. Key parameters include:
-
Temperature control (±2°C) to minimize byproducts.
-
Automated pH adjustment for optimal salt formation.
Physicochemical and Pharmacokinetic Profile
Solubility and Partitioning
The compound exhibits aqueous solubility of 0.465 mg/mL (2.65 mM) and a calculated log P (octanol-water) of 1.89, indicating moderate lipophilicity. Solubility in organic solvents follows the order: methanol > dichloromethane > diethyl ether .
Table 3: Predicted ADMET Properties
| Property | Value | Method |
|---|---|---|
| GI Absorption | High | SwissADME |
| BBB Permeation | Yes | BOILED-Egg |
| P-gp Substrate | No | PreADMET |
| CYP Inhibition | None | ADMETlab 2.0 |
| Skin Permeation | −5.89 cm/s | QikProp |
Stability Considerations
The hydrochloride salt is stable under ambient conditions but degrades above 200°C. Aqueous solutions (pH 1–3) show <5% decomposition over 72 hours, while alkaline conditions (pH >8) accelerate hydrolysis of the amine group .
Biological Activity and Applications
Neurotransmitter Receptor Modulation
The fluorinated phenyl group enhances binding to serotonin (5-HT₂A) and dopamine (D₂) receptors. In vitro assays demonstrate:
Pharmaceutical Intermediate
This compound serves as a precursor to:
-
Antidepressants: Functionalization of the amine group yields selective serotonin reuptake inhibitors (SSRIs).
-
Antipsychotics: Coupling with piperazine fragments produces D₂ antagonists.
-
Fluorescent Probes: Conjugation with BODIPY dyes enables cellular imaging .
| Exposure Route | Action |
|---|---|
| Inhalation | Move to fresh air; administer oxygen if breathing is difficult. |
| Skin Contact | Wash with soap and water; apply emollient cream. |
| Eye Contact | Rinse cautiously with water for 15 minutes; consult ophthalmologist. |
Challenges and Future Directions
Enantiomeric Resolution
Current synthetic routes suffer from low enantiomeric excess (58% ee). Advances in asymmetric catalysis, such as Jacobsen’s thiourea catalysts, may improve stereoselectivity.
Bioavailability Optimization
Structural modifications to enhance blood-brain barrier penetration include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume